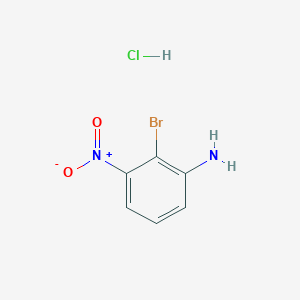
2-Chloro-6-methoxybenzaldehyde oxime
Descripción general
Descripción
Synthesis Analysis
The synthesis of oximes like 2-Chloro-6-methoxybenzaldehyde oxime typically involves the reaction of an aldehyde or ketone with hydroxylamine . The nitrogen in hydroxylamine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=C(C=O)C(OC)=CC=C1 . This indicates that the molecule contains a chloro group (Cl) and a methoxy group (OC) attached to a benzene ring, along with a carbonyl group (C=O) and an oxime group. Chemical Reactions Analysis
Oximes like this compound can undergo a variety of chemical reactions. For instance, they can participate in regioselective radical cyclization reactions . In these reactions, a carbon-centered radical adds preferentially to the carbon atom in the carbon-nitrogen double bond of an oxime ether .Aplicaciones Científicas De Investigación
Kinetic Studies
Research has explored the kinetic properties of various benzaldehyde oximes, including 2-methoxybenzaldehyde oxime. O'Ferrall and O'Brien (2004) investigated the interconversion and hydrolysis of these oximes, revealing a comprehensive set of rate and equilibrium constants important in understanding their chemical behavior (O'Ferrall & O'Brien, 2004).
Crystal Structures and Hydrogen-Bonding Patterns
Gomes et al. (2018) conducted studies on the crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime. Their findings offer insights into the compound's molecular arrangements and hydrogen-bonding patterns, essential for applications in material science and crystallography (Gomes et al., 2018).
Pyrolysis and Molecular Reactivity
A study by Al-Awadi et al. (1999) on the pyrolysis of sulfonly hydrazones and oximes, including p-methoxybenzaldehyde oxime, revealed significant insights into their structural effects and molecular reactivity under high temperatures. This research is pivotal for understanding the thermal stability and reactivity of these compounds (Al-Awadi et al., 1999).
Antibacterial Activity
Research into Schiff bases derived from benzothiazole and their complexation with metals, including 2-amino-4-methoxybenzaldehyde, was conducted by Chohan et al. (2003). Their findings on the antibacterial properties of these complexes could have implications for developing new antimicrobial agents (Chohan et al., 2003).
Catalytic Applications
Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, derived from methoxybenzaldehyde, in zeolite Y. This study contributes to our understanding of catalysis, particularly in the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDOPGYVPIDJR-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)Cl)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


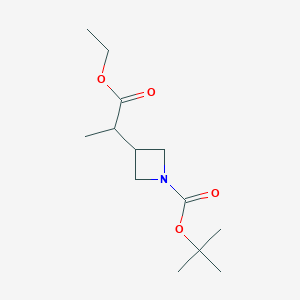
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
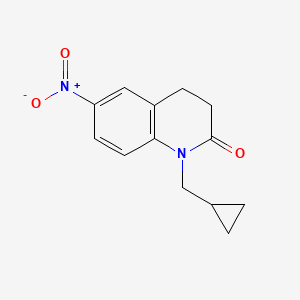
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
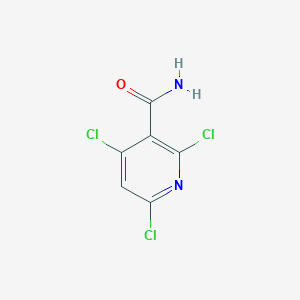
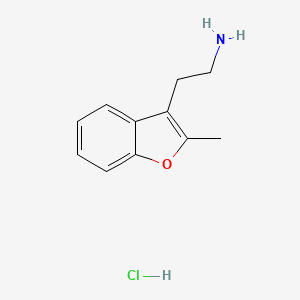
![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
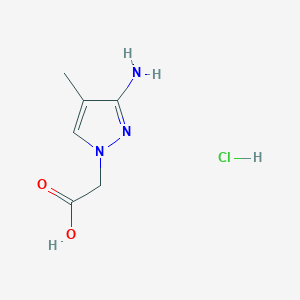
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)

![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
